![molecular formula C16H17N3O2S B5730923 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide, also known as BMS-345541, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMS-345541 is a selective inhibitor of IκB kinase (IKK) that plays a crucial role in the activation of the nuclear factor kappa B (NF-κB) pathway.
Wirkmechanismus
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide selectively inhibits the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. Inhibition of the IKK complex by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide prevents the phosphorylation and degradation of IκBα, thereby preventing the activation of the NF-κB pathway. Inhibition of the NF-κB pathway by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide leads to the suppression of the expression of genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the suppression of cell proliferation, induction of apoptosis, reduction of inflammation, and amelioration of autoimmune disorders. N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide is a potent and selective inhibitor of the IKK complex, which makes it an ideal tool for studying the role of the NF-κB pathway in various diseases. N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has some limitations, including its poor solubility, which can affect its bioavailability and limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide, including the development of more potent and selective IKK inhibitors, the investigation of the role of the NF-κB pathway in other diseases, and the evaluation of the efficacy of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide in combination with other therapies. The development of more potent and selective IKK inhibitors could lead to the discovery of new therapeutic targets and the development of more effective treatments for cancer, inflammation, and autoimmune disorders. The investigation of the role of the NF-κB pathway in other diseases could lead to the identification of new therapeutic targets and the development of new treatments for a wide range of diseases. The evaluation of the efficacy of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide in combination with other therapies could lead to the development of new treatment regimens that could enhance the efficacy of existing therapies.
Synthesemethoden
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide is synthesized through a multistep process starting from 2-nitrotoluene. The first step involves the nitration of 2-nitrotoluene to form 2-nitro-4-methyltoluene. The second step involves the reduction of 2-nitro-4-methyltoluene to form 4-methyl-o-toluidine. The third step involves the condensation of 4-methyl-o-toluidine with 2-(1H-benzimidazol-2-yl)ethanamine to form N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide (N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide).
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and autoimmune disorders. N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in the regulation of immune responses, cell proliferation, and survival. Inhibition of the NF-κB pathway by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been shown to suppress the growth and survival of cancer cells, reduce inflammation, and ameliorate autoimmune disorders.
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-6-8-13(9-7-12)22(20,21)17-11-10-16-18-14-4-2-3-5-15(14)19-16/h2-9,17H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNQOUIQMFROJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322413 | |
Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49729917 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
CAS RN |
64988-35-8 | |
Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.